molecular formula C11H19NO2S2 B2375221 Methyl {[(2,6-dimethylpiperidin-1-yl)carbonothioyl]thio}acetate CAS No. 852399-63-4

Methyl {[(2,6-dimethylpiperidin-1-yl)carbonothioyl]thio}acetate

Cat. No.: B2375221
CAS No.: 852399-63-4
M. Wt: 261.4
InChI Key: XYMBVLYWOBXTEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[(2,6-dimethylpiperidin-1-yl)carbonothioyl]thio}acetate typically involves the reaction of 2,6-dimethylpiperidine with carbonothioyl chloride, followed by esterification with methyl acetate. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {[(2,6-dimethylpiperidin-1-yl)carbonothioyl]thio}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Methyl {[(2,6-dimethylpiperidin-1-yl)carbonothioyl]thio}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Methyl {[(2,6-dimethylpiperidin-1-yl)carbonothioyl]thio}acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to participate in a variety of chemical reactions makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

methyl 2-(2,6-dimethylpiperidine-1-carbothioyl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S2/c1-8-5-4-6-9(2)12(8)11(15)16-7-10(13)14-3/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMBVLYWOBXTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=S)SCC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329019
Record name methyl 2-(2,6-dimethylpiperidine-1-carbothioyl)sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852399-63-4
Record name methyl 2-(2,6-dimethylpiperidine-1-carbothioyl)sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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